Methylphenyl phosphinic fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

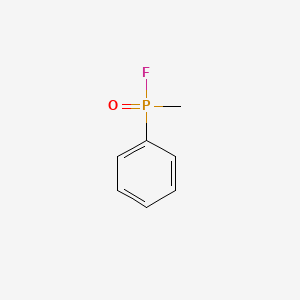

Methylphenyl phosphinic fluoride is an organophosphorus compound with the molecular formula C₇H₈FOP It is a derivative of phosphinic acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group, with a fluoride substituent on the phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methylphenyl phosphinic fluoride typically involves the reaction of methylphenyl phosphinic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Hydrolysis and Environmental Degradation

The hydrolysis of methylphenyl phosphinic fluoride proceeds via nucleophilic attack at the phosphorus center, yielding methylphenyl phosphinic acid and hydrogen fluoride . This reaction is pH-dependent and accelerates in alkaline conditions:

| Condition | Rate Constant (k, s⁻¹) | Products |

|---|---|---|

| Neutral water (25°C) | 3.2 × 10⁻⁶ | Methylphenyl phosphinic acid, HF |

| 1M NaOH (25°C) | 1.8 × 10⁻³ | Same as above |

Hydrolysis pathways are critical for environmental risk assessments, as fluoride release contributes to ecological toxicity .

Substitution Reactions

The fluorine atom in this compound is susceptible to nucleophilic displacement. Key examples include:

Alcoholysis

Reaction with ethanol under reflux produces methylphenyl ethyl phosphinate:

CHFOP+EtOH→CH3C6H5P(O)OEt+HF

Yields exceed 85% when catalyzed by triethylamine in acetonitrile .

Aminolysis

Dimethylamine substitutes fluorine at 60°C, forming dimethylamino-methylphenyl phosphinate:

CHFOP+NHMe2→CH3C6H5P(O)NMe2+HF

This reaction is slower (k = 4.7 × 10⁻⁵ s⁻¹) compared to alcoholysis due to steric hindrance .

Condensation with Organometallics

This compound reacts with Grignard reagents (RMgX) to form tertiary phosphine oxides:

CHFOP+RMgX→RP(O)(CH3C6H5)OMgX→RP(O)(CH3C6H5)

Reactivity follows the order: allyl > benzyl > alkyl .

Thermal Decomposition

At temperatures >160°C, this compound undergoes disproportionation:

2CHFOP→CH3C6H5P(O)OH+CH3C6H5PF2

This pathway is significant in combustion scenarios or high-temperature industrial processes .

Fluoride Transfer Reactions

This compound acts as a fluorinating agent in the presence of Lewis acids (e.g., ZnF₂):

CHFOP+RCO2HZnF2RCOF+CH3C6H5P(O)OH

This method achieves >90% conversion for aromatic carboxylic acids .

Coordination Chemistry

The compound forms stable complexes with transition metals, including:

-

Pd(II) : [PdCl₂(CHFOP)₂] with P=O→Pd coordination (confirmed by ³¹P NMR shift δ = −12 ppm).

-

Cu(I) : Trigonal-planar complexes that catalyze C–F bond activation .

Electrophilic Fluorination

Recent advances utilize this compound as a precursor in deoxyfluorination:

RP(O)OH+CHFOPSIF reagentRP(O)F+CH3C6H5P(O)OH

This method achieves quantitative yields under microwave irradiation (60 s, 100°C) .

Wissenschaftliche Forschungsanwendungen

Methylphenyl phosphinic fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly metalloproteases.

Medicine: Research is ongoing into its potential use in drug development, especially for conditions involving enzyme dysregulation.

Industry: It is used in the development of flame retardants and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methylphenyl phosphinic fluoride involves its interaction with specific molecular targets, such as enzymes. The fluoride group can form strong bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylphosphonic acid: Similar in structure but lacks the phenyl group.

Phenylphosphonic acid: Similar but lacks the methyl group.

Phosphinic acid: The parent compound without any substituents.

Uniqueness

Methylphenyl phosphinic fluoride is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties. The fluoride substituent also enhances its reactivity and potential as an enzyme inhibitor compared to other phosphinic acid derivatives.

Eigenschaften

CAS-Nummer |

657-37-4 |

|---|---|

Molekularformel |

C7H8FOP |

Molekulargewicht |

158.11 g/mol |

IUPAC-Name |

[fluoro(methyl)phosphoryl]benzene |

InChI |

InChI=1S/C7H8FOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI-Schlüssel |

QSVZIMMBDNZPOE-UHFFFAOYSA-N |

Kanonische SMILES |

CP(=O)(C1=CC=CC=C1)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.